molecular formula C11H15BrClNO2 B13096194 Ethyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride

Ethyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride

Cat. No.: B13096194
M. Wt: 308.60 g/mol
InChI Key: GZZJJCSYHCKWIN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15BrClNO2. It is known for its applications in various scientific research fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride typically involves the reaction of ethyl 2-bromo-2-(2-bromophenyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity, and the product is often subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .

Properties

Molecular Formula

C11H15BrClNO2

Molecular Weight

308.60 g/mol

IUPAC Name

ethyl 2-amino-2-(2-bromophenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H14BrNO2.ClH/c1-3-15-10(14)11(2,13)8-6-4-5-7-9(8)12;/h4-7H,3,13H2,1-2H3;1H

InChI Key

GZZJJCSYHCKWIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C1=CC=CC=C1Br)N.Cl

Origin of Product

United States

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